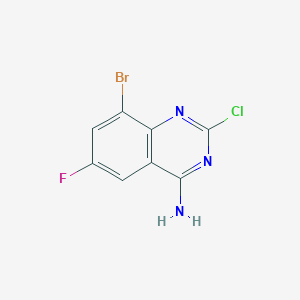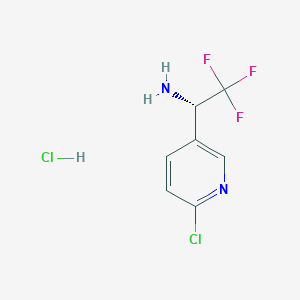
(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a chloropyridinyl group and a trifluoroethanamine moiety, making it a valuable entity in synthetic chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridin-3-ylmethanol and trifluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often involving catalysts to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification methods to meet stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyridines and trifluoroethanamine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloropyridin-3-yl)methanol
- (6-Chloropyridin-3-yl)methyl acetate
Uniqueness
Compared to similar compounds, (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its trifluoroethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C7H7Cl2F3N2 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(1S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
InChI Key |
DLPOIJHPAFAHMN-RGMNGODLSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@@H](C(F)(F)F)N)Cl.Cl |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


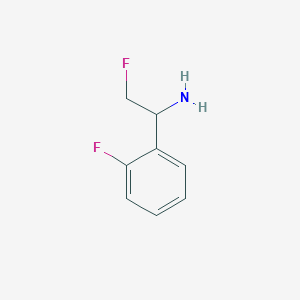
![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)

![(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049726.png)
![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)
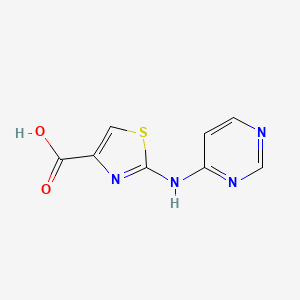

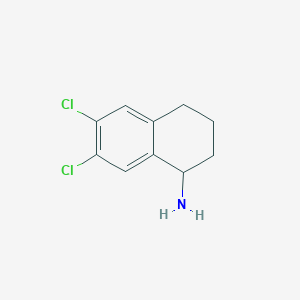
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
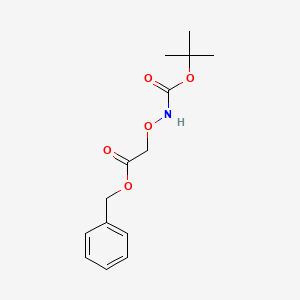
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
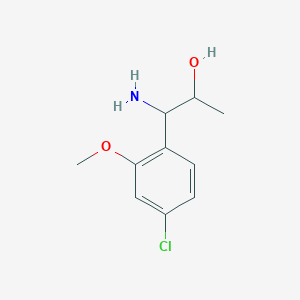
![7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049778.png)
